Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriately substituted anilines with various reagents. One common method is the Skraup cyclization, which transforms tetrafluoro-substituted anilines into fluorinated quinolines by reacting with acrolein, crotonic aldehyde, or methylvinylketone . The reaction conditions often involve the use of a base and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinolines.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom and other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and other desirable properties .
Scientific Research Applications
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and antineoplastic activities.
Biological research: It serves as a probe for studying enzyme inhibition and other biological processes.
Material science: The compound is used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
- Methyl 4-chloro-8-fluoroquinoline-2-carboxylate
- Methyl 4-chloro-6,7-difluoroquinoline-2-carboxylate
Uniqueness
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUOCUNBSFBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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